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Cat. No.: B1670693 Get Quote

For researchers, scientists, and drug development professionals, understanding the migration

of plasticizers like dioctyl adipate (DOA) from packaging materials into foodstuffs is of

paramount importance for ensuring product safety and stability. This guide provides a

comparative assessment of the extraction of DOA by various food simulants, supported by

experimental data and detailed protocols to aid in the design and interpretation of migration

studies.

The selection of an appropriate food simulant is a critical factor in accurately predicting the

migration of substances from food contact materials. Different food types, with their varying fat

content and pH levels, can significantly influence the extent of plasticizer leaching. This guide

synthesizes available data to compare the performance of common aqueous and fatty food

simulants in extracting dioctyl adipate, a widely used plasticizer in flexible PVC films.

Comparative Migration of Dioctyl Adipate into Food
Simulants
The following table summarizes the specific migration of dioctyl adipate (DOA), often referred

to as di(2-ethylhexyl) adipate (DEHA), from polyvinyl chloride (PVC) films into various food

simulants under specified experimental conditions. The data highlights the significantly higher

migration of this lipophilic plasticizer into fatty food simulants compared to their aqueous

counterparts.
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Food
Simulant

Simulant
Type

Test
Conditions

PVC Film
Formulation

Specific
Migration of
DOA
(mg/dm²)

Reference

Isooctane Fatty
2 days at

20°C

PVC + 23.8%

DEHA + 4.2%

ESBO

16.51 ± 0.89 [1]

Isooctane Fatty
2 days at

20°C

PVC + 19.8%

ATBC + 4.2%

ESBO + 4.2%

Polyadipate

Not

Applicable

(Reference

Film)

[1]

Isooctane Fatty
2 days at

20°C

PVC + 23.8%

MGA + 4.2%

ESBO

Not

Applicable

(Reference

Film)

[1]

Isooctane Fatty
2 days at

20°C

PVC + 23.8%

AGM + 4.2%

ESBO

Not

Applicable

(Reference

Film)

[1]

Isooctane Fatty
2 days at

20°C

PVC + 23.8%

DEHT + 4.2%

ESBO

Not

Applicable

(Reference

Film)

[1]

Ground Meat

(55% fat)

Real Food

(Fatty)

4 min

microwave

heating

Not specified 14.62

Halawa

Tehineh

Real Food

(Fatty)

240 hours at

25±1°C

PVC + 5.3%

DEHA

3.31 (at

equilibrium)

3% Acetic

Acid

Aqueous

(Acidic)

10 days at

40°C

PVC + DEHA

+ ESBO

No

quantifiable

migration

reported
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Olive Oil Fatty
10 days at

40°C

PVC with

non-zero BPA

content

General

trend:

Highest

migration into

olive oil

DEHA: Di(2-ethylhexyl) adipate, a common term for Dioctyl Adipate (DOA). ESBO:

Epoxidized Soybean Oil. ATBC: Acetyltributyl citrate. MGA: Mixture of glycerin acetates. AGM:

Acetylated glycerol monoester. DEHT: Di(2-ethylhexyl) terephthalate. Note: The study by Coltro

et al. (2014) did not report quantifiable migration of DEHA into the 3% acetic acid simulant

under the tested conditions, indicating very low to negligible migration into this aqueous acidic

simulant.

Experimental Protocols
To ensure reproducibility and accuracy in migration studies, adherence to standardized

experimental protocols is essential. Below is a detailed methodology for assessing the specific

migration of dioctyl adipate from PVC films into food simulants, based on established

methods.

Materials and Equipment
PVC Film Samples: Cut into specified dimensions (e.g., 1 dm²).

Food Simulants:

Aqueous (Acidic): 3% (w/v) acetic acid in distilled water.

Fatty: Isooctane or Olive Oil.

Glass Migration Cells or Containers: Inert to the simulants and the migrant.

Incubator or Oven: Capable of maintaining the specified temperature with minimal

fluctuation.

Analytical Instrumentation: Gas chromatograph with a flame ionization detector (GC-FID) or

a mass spectrometer (GC-MS).
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Reagents and Standards: High-purity solvents (e.g., n-heptane) and a certified standard of

dioctyl adipate.

Migration Testing Procedure
Sample Preparation: Cut the PVC film into specimens of a known surface area.

Contact with Simulant: Immerse the PVC film specimens in the chosen food simulant within

a glass container, ensuring a defined surface area-to-volume ratio (e.g., 6 dm²/L).

Incubation: Seal the containers and place them in an incubator at the specified temperature

and for the designated duration (e.g., 10 days at 40°C for long-term storage simulation or 2

days at 20°C for fatty simulants).

Sample Collection: After the incubation period, remove the PVC film from the simulant. The

simulant now contains the migrated DOA.

Analytical Determination of Dioctyl Adipate
For Aqueous Simulants (e.g., 3% Acetic Acid):

Liquid-Liquid Extraction: Transfer a known volume of the simulant into a separation funnel.

Extract the DOA from the aqueous simulant using a non-polar solvent like n-heptane. Repeat

the extraction multiple times to ensure complete recovery.

Concentration: Combine the organic extracts and concentrate the volume under a gentle

stream of nitrogen.

GC Analysis: Inject a known volume of the concentrated extract into the GC-FID or GC-MS

for quantification.

For Fatty Food Simulants (e.g., Isooctane and Olive Oil):

Direct Injection (for Isooctane): The isooctane simulant containing the migrated DOA can

often be directly injected into the GC.

Extraction from Olive Oil: For olive oil, a solvent extraction and clean-up step is typically

necessary to separate the DOA from the fatty matrix before GC analysis.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1670693?utm_src=pdf-body
https://www.benchchem.com/product/b1670693?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670693?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantification: Compare the peak area of DOA in the sample to a calibration curve

generated from standard solutions of known concentrations.

Experimental Workflow
The following diagram illustrates the general workflow for assessing the migration of dioctyl
adipate from a packaging material into a food simulant.

Preparation

Migration Experiment Analysis

Prepare PVC Film Samples

Immerse PVC in Simulant

Prepare Food Simulants

Incubate at
Controlled Temperature

Extract DOA from Simulant
(if necessary) GC-FID/MS Analysis Quantify DOA Migration

Click to download full resolution via product page

Workflow for DOA migration testing.

Logical Relationship of Migration Factors
The extent of dioctyl adipate migration is influenced by a combination of factors related to the

food simulant, the packaging material, and the environmental conditions.

DOA Migration
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Factors influencing DOA migration.

In conclusion, the choice of food simulant is a decisive factor in the outcome of dioctyl adipate
migration studies. Fatty food simulants like isooctane and olive oil are shown to extract

significantly higher amounts of DOA compared to aqueous simulants. This underscores the

importance of selecting a simulant that accurately reflects the properties of the intended

foodstuff to ensure a realistic and reliable risk assessment. The provided protocols and

diagrams serve as a foundational resource for conducting robust and comparable migration

experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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